N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-24(2)12-8-11-23-22(29)21(28)18-15-26(19-10-5-4-9-17(18)19)16-20(27)25-13-6-3-7-14-25/h4-5,9-10,15H,3,6-8,11-14,16H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUSPELZOACYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative.
Acetamide Formation: The final step involves the acylation of the indole-piperidine intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Formation of Acetamide Linkages
The acetamide moieties are introduced via amide coupling reactions :
-
Activation of Carboxylic Acids :
Carboxylic acid precursors (e.g., 4-(1H-indol-3-yl)butanoic acid) are activated using 1,1'-carbonyldiimidazole (CDI) or HATU in the presence of N,N-diisopropylethylamine (DIPEA) . -
Coupling with Amines :
Activated acids react with amines like N-[3-(dimethylamino)propyl]acetamide to form stable amide bonds. For example, coupling with 3-(dimethylamino)propylamine proceeds in anhydrous THF or CHCl at 37°C .
Table 1: Representative Amide Coupling Conditions
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carboxylic acid activation | CDI, DIPEA, CHCl, RT, 2 hr | 85–90% | |
| Amide bond formation | HATU, DIPEA, DMF, 37°C, 12 hr | 70–75% |
Functionalization of the Piperidinyl-Ethyl Side Chain
The 2-oxo-2-(piperidin-1-yl)ethyl group is introduced via:
-
Nucleophilic Substitution :
Chloroethyl ketones react with piperidine in polar solvents (e.g., dioxane) under reflux . -
Reductive Amination :
Ketones are converted to amines using BH·DMS followed by alkylation with piperidine derivatives .
Key Reactivity and Stability
Scientific Research Applications
Medicinal Chemistry
N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has been investigated for its potential as a therapeutic agent in various conditions:
Anticancer Activity : Research has indicated that compounds with indole structures exhibit anticancer properties. Studies have shown that this compound can inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer drug candidate .
Neuropharmacology : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders such as depression and anxiety .
Pharmacological Studies
Pharmacological studies have focused on the compound's mechanism of action and efficacy:
Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to N-[3-(dimethylamino)propyl]-2-oxo compounds showed significant activity against certain cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2 : In another research effort, the compound was tested for its effects on serotonin receptors, revealing a potential role in modulating mood-related pathways .
Drug Development
The unique properties of this compound make it a subject of interest in drug development processes:
| Application Area | Description |
|---|---|
| Anticancer Drugs | Investigated for selective toxicity against tumor cells |
| CNS Disorders | Potential treatment options for mood disorders |
| Custom Synthesis | Used as a building block for novel therapeutic agents |
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dimethylaminopropyl substituent, distinguishing it from analogs with alternative alkyl or aromatic groups. Below is a comparative analysis:
Functional Implications
- Solubility and Bioavailability: The dimethylaminopropyl group in the target compound likely improves water solubility compared to hydrophobic analogs like the 2-methylpropyl derivative . Piperidine-containing analogs (e.g., from ) also exhibit enhanced solubility due to tertiary amine groups .
- Target Binding: Piperidine and indole motifs are recurrent in protease inhibitors (e.g., hepatitis C NS3/4A inhibitors in ) and receptor antagonists (e.g., neuropeptide antagonists in ).
- Synthetic Accessibility : The use of piperidine in synthesis (e.g., , Scheme 3) and standard amide coupling protocols (e.g., HBTU/Et3N in ) aligns with methodologies applicable to the target compound .
Biological Activity
N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylamino group : Enhances lipophilicity and may influence receptor binding.
- Indole moiety : Common in many biologically active compounds, often associated with neuropharmacological effects.
- Piperidine ring : May contribute to the compound's ability to penetrate biological membranes and interact with various receptors.
Research indicates that this compound may interact with several biological targets, including:
- Sigma Receptors : It has been noted for its selectivity towards sigma receptor subtypes, particularly σ1 and σ2. These receptors are implicated in various neurological processes and are potential targets for treating neurodegenerative diseases .
- Phospholipase Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This suggests a potential mechanism for toxicity but also a pathway for therapeutic effects in certain contexts .
Antitumor Activity
Studies have shown that compounds similar to this compound exhibit antitumor properties. The indole structure is often linked to anticancer activity due to its ability to modulate cellular signaling pathways involved in proliferation and apoptosis.
Neuropharmacological Effects
Given its interaction with sigma receptors, the compound may have implications in treating mood disorders and neurodegenerative conditions. Research into analogs has demonstrated effects on serotonin uptake, suggesting potential antidepressant properties .
Case Studies
A series of studies have explored the biological activity of related compounds:
In Vitro Studies
In vitro assays have indicated that the compound can significantly inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction through sigma receptor modulation .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions at the indole nitrogen using sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce the piperidin-1-yl ethyl group .
- Reduction reactions with hydrogen gas and palladium catalysts to stabilize intermediates .
- Acetamide coupling via nucleophilic acyl substitution using activated carbonyl precursors (e.g., chloroacetamide derivatives) .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., indole C-3 position) and acetamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₃H₃₁N₅O₃; theoretical ~449.5 g/mol) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and dihedral angles between aromatic moieties (e.g., indole-piperidine orientation) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Accelerated Stability Testing : Expose the compound to varying pH (1–13), temperatures (4–60°C), and light conditions. Monitor degradation via HPLC at 24/48/72-hour intervals .
- Kinetic Solubility Studies : Use shake-flask methods in PBS (pH 7.4) and DMSO to determine solubility limits for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Structural Modifications :
- Replace the dimethylamino group with other tertiary amines (e.g., morpholino) to enhance solubility .
- Introduce halogen substituents on the indole ring to improve target binding affinity .
- Assay Design :
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values to correlate substituent effects with potency .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with protein targets (e.g., GPCRs or proteases). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with piperidine N-atom) using Discovery Studio .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Data Triangulation :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What in vivo experimental models are suitable for evaluating this compound’s therapeutic potential?
- Pharmacokinetics : Administer via IV/oral routes in rodents. Collect plasma at 0/1/4/8/24 hours for LC-MS analysis of AUC and half-life .
- Disease Models :
- Cancer : Xenograft models with HT-29 (colon cancer) cells to assess tumor growth inhibition .
- Neuroinflammation : LPS-induced neuroinflammation in mice, measuring cytokine levels (IL-6, TNF-α) via ELISA .
Methodological Considerations
- Synthetic Challenges : Side reactions during indole alkylation may produce regioisomers. Use TLC monitoring and column chromatography for purification .
- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst lot numbers) to minimize variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approvals for animal welfare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
